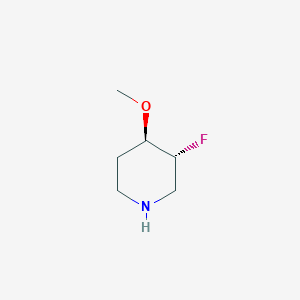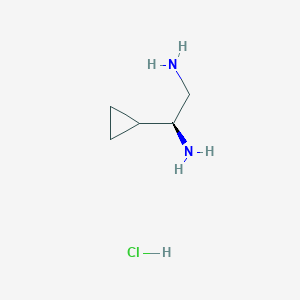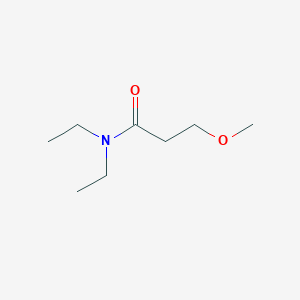
(1,5-Naphthyridin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,5-Naphthyridin-4-yl)methanol is a heterocyclic compound that belongs to the naphthyridine family. This compound features a naphthyridine ring system with a hydroxymethyl group attached to the fourth position. Naphthyridines are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,5-Naphthyridin-4-yl)methanol typically involves the functionalization of the naphthyridine ring. One common method is the reduction of (1,5-Naphthyridin-4-yl)methanone using a reducing agent such as sodium borohydride. The reaction is usually carried out in an alcohol solvent like methanol or ethanol at room temperature, yielding this compound as the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form (1,5-Naphthyridin-4-yl)methanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with alkyl halides can yield N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: (1,5-Naphthyridin-4-yl)methanone.
Reduction: Various reduced derivatives.
Substitution: N-alkylated this compound derivatives.
科学研究应用
(1,5-Naphthyridin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (1,5-Naphthyridin-4-yl)methanol is largely dependent on its interaction with biological targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent.
相似化合物的比较
1,5-Naphthyridin-4-yl)methanone: An oxidized form of (1,5-Naphthyridin-4-yl)methanol.
N-alkylated this compound derivatives: Compounds where the hydroxymethyl group is substituted with various alkyl groups.
Uniqueness: this compound is unique due to its specific hydroxymethyl functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C9H8N2O |
|---|---|
分子量 |
160.17 g/mol |
IUPAC 名称 |
1,5-naphthyridin-4-ylmethanol |
InChI |
InChI=1S/C9H8N2O/c12-6-7-3-5-10-8-2-1-4-11-9(7)8/h1-5,12H,6H2 |
InChI 键 |
BMPCKYJVDORTKB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=CC(=C2N=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


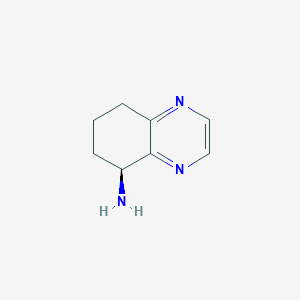


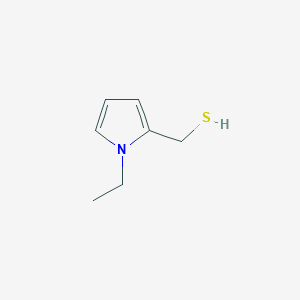


![3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11922491.png)

